molecular formula C8H6BrFO B6261731 1-(3-bromophenyl)-2-fluoroethan-1-one CAS No. 1219632-64-0

1-(3-bromophenyl)-2-fluoroethan-1-one

Cat. No. B6261731
CAS RN: 1219632-64-0
M. Wt: 217
InChI Key:
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Description

“1-(3-bromophenyl)-2-fluoroethan-1-one” is a chemical compound with the molecular formula C8H7BrO. Its molecular weight is 199.045 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-bromophenyl)-2-fluoroethan-1-one” are not available, similar compounds have been studied. For example, a study on the pharmacokinetics and metabolites of 1-(3′-bromophenyl)-heliamine in rats revealed that the main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Scientific Research Applications

Pharmacokinetics and Metabolite Identification

In pharmacological research, “1-(3-bromophenyl)-2-fluoroethan-1-one” derivatives have been studied for their pharmacokinetic properties and metabolite identification. A study detailed the pharmacokinetic characterization of a related compound, 1-(3′-bromophenyl)-heliamine (BH), as well as the identification of its metabolites in vitro and in vivo . This research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is essential for drug development.

Anti-arrhythmic Potential

Compounds like 1-(3-bromophenyl)-2-fluoroethan-1-one have been investigated for their potential as anti-arrhythmic agents. Tetrahydroisoquinolines, a class to which BH belongs, are explored for treating arrhythmias, a group of conditions characterized by irregular heartbeats .

Synthesis and Characterization of Organic Compounds

The compound has been used in the synthesis and characterization of various organic molecules. For instance, it serves as a precursor in the synthesis of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads, which are important in materials science and photovoltaic applications .

Antimicrobial and Antifungal Activities

Research has been conducted on derivatives of 1-(3-bromophenyl)-2-fluoroethan-1-one to evaluate their antimicrobial and antifungal activities. Although the results have shown moderate activity against certain fungal strains, they encourage further exploration of these structures as potential antimicrobial agents .

Density Functional Theory (DFT) Studies

The compound’s derivatives have been subjected to DFT studies to understand their electronic structure and properties. These studies are fundamental in predicting reactivity and stability, which are vital for designing new molecules with desired properties .

Safety and Hazards

The safety data sheet for a similar compound, 1-(3-Bromophenyl)-1H-pyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-2-fluoroethan-1-one involves the reaction of 3-bromobenzaldehyde with ethyl trifluoroacetate to form 3-bromo-1-(trifluoromethyl)benzene. This intermediate is then reacted with ethyl magnesium bromide to form 1-(3-bromophenyl)-2-fluoroethan-1-one.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl trifluoroacetate", "ethyl magnesium bromide" ], "Reaction": [ "Step 1: React 3-bromobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as potassium carbonate to form 3-bromo-1-(trifluoromethyl)benzene.", "Step 2: React 3-bromo-1-(trifluoromethyl)benzene with ethyl magnesium bromide in anhydrous ether to form the Grignard reagent intermediate.", "Step 3: React the Grignard reagent intermediate with carbon dioxide to form the carboxylic acid intermediate.", "Step 4: React the carboxylic acid intermediate with thionyl chloride to form the acid chloride intermediate.", "Step 5: React the acid chloride intermediate with potassium fluoride in the presence of a palladium catalyst to form 1-(3-bromophenyl)-2-fluoroethan-1-one." ] }

CAS RN

1219632-64-0

Product Name

1-(3-bromophenyl)-2-fluoroethan-1-one

Molecular Formula

C8H6BrFO

Molecular Weight

217

Purity

95

Origin of Product

United States

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